molecular formula C34H27ClN4O3 B14909106 N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide

N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide

Cat. No.: B14909106
M. Wt: 575.1 g/mol
InChI Key: WRJPJXVHZCDKID-QHSFNAQHSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the core triazatetracyclo structure, followed by the introduction of the chlorophenyl and methylphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.

Properties

Molecular Formula

C34H27ClN4O3

Molecular Weight

575.1 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide

InChI

InChI=1S/C34H27ClN4O3/c1-20-6-10-22(11-7-20)31-30-27(26-4-2-3-5-28(26)37-30)18-29-33(41)38(34(42)39(29)31)25-16-12-23(13-17-25)32(40)36-19-21-8-14-24(35)15-9-21/h2-17,29,31,37H,18-19H2,1H3,(H,36,40)/t29-,31?/m0/s1

InChI Key

WRJPJXVHZCDKID-QHSFNAQHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(C[C@@H]4N2C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NCC6=CC=C(C=C6)Cl)C7=CC=CC=C7N3

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NCC6=CC=C(C=C6)Cl)C7=CC=CC=C7N3

Origin of Product

United States

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